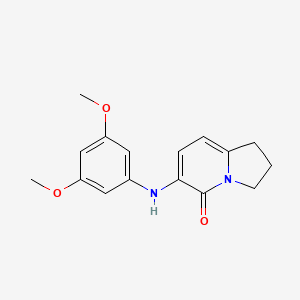
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of indolizines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
5-Amino-pyrazoles: Compounds with similar synthetic versatility and potential biological activities.
Uniqueness
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties
Biological Activity
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 612065-08-4
The compound features a unique indolizinone core with methoxy substituents that may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HepG2 | 30 ± 6 | Moderate |
| Hep3B | 27 ± 3 | High |
| HeLa | 40 ± 2 | Moderate |
| A549 | 52 ± 2 | Moderate |
| MCF7 | 50.7 ± 6 | Moderate |
The hexane extract of related compounds showed the highest activity against Hep3B cells, suggesting that the methoxy groups may enhance the cytotoxic effects through specific interactions with cellular targets .
The proposed mechanisms for the anticancer activity of this compound include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by affecting cell cycle regulation.
Study on Structure-Activity Relationship (SAR)
A study evaluated various derivatives of indolizinone compounds, including those with different substitutions on the phenyl ring. The findings suggest that:
- Compounds with methoxy groups exhibited enhanced solubility and reactivity.
- The presence of electron-donating groups (like methoxy) significantly increased anticancer activity compared to their unsubstituted counterparts .
Network Pharmacology Approach
A network pharmacology study identified several biological targets for this compound. Key findings include:
Properties
CAS No. |
612065-08-4 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
6-(3,5-dimethoxyanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-8-11(9-14(10-13)21-2)17-15-6-5-12-4-3-7-18(12)16(15)19/h5-6,8-10,17H,3-4,7H2,1-2H3 |
InChI Key |
PVAAIWMHKJXHDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC=C3CCCN3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















